Penicillamine

Catalog No.
S538951
CAS No.
52-67-5
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillamine

CAS Number

52-67-5

Product Name

Penicillamine

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N

SMILES

Array

solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.

Synonyms

beta,beta Dimethylcysteine, beta,beta-Dimethylcysteine, Copper Penicillaminate, Cuprenil, Cuprimine, D 3 Mercaptovaline, D Penicillamine, D-3-Mercaptovaline, D-Penicillamine, Dimethylcysteine, Mercaptovaline, Metalcaptase, Penicillaminate, Copper, Penicillamine

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S

The exact mass of the compound Penicillamine is 149.05105 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 111000 mg/l (at 20 °c)0.74 mfreely sol in water; slightly sol in alc; insol in ether, chloroform.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of penicillamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

D-Penicillamine (3-mercapto-D-valine) is a highly specialized, sulfhydryl-containing non-proteinogenic amino acid characterized by its geminal dimethyl groups adjacent to the thiol moiety. Primarily recognized as a potent reductive chelator for transition metals such as copper, lead, and mercury, it is a critical active pharmaceutical ingredient (API) for heavy metal overload conditions like Wilson's disease. Beyond its therapeutic baseline, D-Penicillamine is highly valued in industrial and laboratory procurement as a sterically hindered precursor for orthogonal peptide synthesis, a robust capping ligand for fluorescent metal nanoclusters, and a chiral selector. Its distinctive structural bulk and specific stereochemistry make it a highly effective choice over simpler thiols when oxidative stability and precise metal coordination are required [1].

Substituting D-Penicillamine with more common chelators or thiols introduces severe process and application failures. Replacing it with L-cysteine leads to rapid, uncontrolled disulfide oxidation in aerobic environments due to cysteine's lack of steric hindrance, ruining shelf-life and causing premature scrambling in peptide synthesis[1]. Substituting with standard thermodynamic chelators like EDTA fails in biological copper depletion models because EDTA cannot actively reduce Cu(II) to Cu(I), a necessary step to strip copper from tightly bound metalloproteins [2]. Furthermore, utilizing racemic DL-Penicillamine instead of the pure D-enantiomer is biologically disastrous; the L-isomer strongly inhibits pyridoxine (Vitamin B6) dependent enzymes, introducing severe neurotoxic artifacts that invalidate cellular assays and therapeutic formulations.

Steric Hindrance-Driven Oxidative Stability vs. Cysteine

D-Penicillamine features two geminal methyl groups adjacent to its thiol group, providing significant steric hindrance compared to standard L-cysteine. Studies demonstrate that the rate of thiol-disulfide exchange for penicillamine is approximately 10-fold slower than that of cysteine. Furthermore, under oxidative conditions (e.g., incubation with 500-nm nonporous silica particles for 24 hours), cysteine undergoes nearly complete oxidation (99% yield), whereas penicillamine exhibits significantly lower oxidation rates (74%) [1].

Evidence DimensionThiol-disulfide exchange rate and oxidation yield
Target Compound Data74% oxidation yield; ~10-fold slower exchange rate
Comparator Or BaselineL-Cysteine (99% oxidation yield; rapid exchange)
Quantified Difference25% lower absolute oxidation yield; 10x slower disulfide exchange
ConditionsIncubation with 500-nm nonporous silica particles (24h) / aqueous oxidative folding

Ensures extended precursor shelf-life and prevents premature disulfide scrambling during complex peptide synthesis and nanoparticle capping.

Reductive Copper Chelation Mechanism vs. EDTA

While traditional chelators like EDTA possess high thermodynamic binding affinity for copper, they cannot reductively chelate the metal. D-Penicillamine actively reduces Cu(II) to Cu(I), which forces a geometric shift from square planar to tetrahedral. This SN2-type reductive mechanism effectively strips copper from biological protein-bound states, a functional mobilization that EDTA cannot achieve despite its high stability constant [1].

Evidence DimensionMechanism of metal mobilization
Target Compound DataReduces Cu(II) to Cu(I); forces tetrahedral geometry for active removal
Comparator Or BaselineEDTA (Thermodynamic binding only; no reduction)
Quantified DifferenceActive SN2-type metal extraction vs. passive SN1-type scavenging
ConditionsBiological copper depletion and metalloprotease inhibition models

Critical for biological assays and remediation workflows where metals are tightly bound to proteins and require active reductive mobilization rather than simple chelation.

Enantiomeric Specificity and Pyridoxine Interference

Penicillamine is a chiral molecule where the enantiomeric form strictly dictates its usability. The L-enantiomer strongly inhibits pyridoxine (Vitamin B6) dependent enzymes, leading to severe neurotoxicity. Consequently, the racemic mixture (DL-Penicillamine) is obsolete for biological and therapeutic applications. Procurement must strictly verify the D-enantiomer (CAS 52-67-5) to ensure 100% therapeutic viability and avoid confounding toxicological artifacts in cellular assays[1].

Evidence DimensionPyridoxine (Vitamin B6) enzyme inhibition
Target Compound DataD-Penicillamine (Therapeutically active, non-toxic to B6 pathways)
Comparator Or BaselineL-Penicillamine (Strong pyridoxine inhibition, neurotoxic)
Quantified DifferenceComplete divergence in biological safety and enzymatic interference
ConditionsIn vivo and in vitro biological models

Mandates strict enantiomeric purity (D-isomer) in procurement to prevent catastrophic neurotoxic artifacts in biological and pharmacological research.

Enhanced Binding Energy for Gold Nanocluster Capping

D-Penicillamine is highly effective as a stabilizing ligand for gold nanoclusters (AuNCs). Computational and experimental models show that D-Penicillamine adsorbs onto gold clusters with binding energies of -18 to -24 kcal/mol in aqueous solution, driven by partially covalent Au-S/Au-N bonds and electrostatic hydrogen bonding. This produces highly stable, ultrasmall fluorescent nanoconstructs that outperform generic capping agents in maintaining colloidal stability[1].

Evidence DimensionAqueous binding energy to gold nanoclusters
Target Compound Data-18 to -24 kcal/mol
Comparator Or BaselineUncapped or weakly capped AuNC baselines
Quantified DifferenceStrong thermodynamic stabilization via multidentate (S, N, O) interactions
ConditionsAqueous phase AuNC synthesis and stabilization

Provides industrial and academic buyers with a highly reliable, sterically stabilized precursor for synthesizing fluorescent metal nanoclusters.

Orthogonal Peptide Folding and Disulfide Engineering

Leveraging the 10-fold slower disulfide exchange rate of the Cys-Pen pair compared to Cys-Cys, D-Penicillamine is a highly effective precursor for directing the selective oxidative folding of complex multicyclic peptides without isomer scrambling [1].

Reductive Copper Depletion in Biological Models

Utilizing D-Penicillamine's distinctive Cu(II) to Cu(I) reducing capability to actively strip copper from metalloproteins in Wilson's disease models and metalloprotease inhibition assays, outperforming standard thermodynamic chelators like EDTA [2].

Fluorescent Gold Nanocluster Synthesis

Relying on D-Penicillamine's high aqueous binding energy (-18 to -24 kcal/mol) and steric hindrance to create highly stable, ultrasmall AuNCs for biomedical imaging, theranostics, and targeted drug delivery [3].

Heavy Metal Remediation and Chelation Therapy Formulation

Procuring strictly enantiopure D-Penicillamine ensures safe, non-neurotoxic formulation for the chelation of lead, mercury, and copper, avoiding the pyridoxine-inhibiting toxicity inherent to L-isomer contaminants[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.05104977 Da

Monoisotopic Mass

149.05104977 Da

Heavy Atom Count

9

Taste

SLIGHTLY BITTER

LogP

-1.78
-1.78 (LogP)

Odor

SLIGHT CHARACTERISTIC ODOR

Decomposition

When heated to decomposition it emits very toxic fumes of oxides of nitrogen and oxides of sulfur.

Appearance

Solid powder

Melting Point

202-206 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GNN1DV99GX

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of Wilson's disease, cystinuria and active rheumatoid arthritis.
FDA Label
Penicillamine has FDA approval as a treatment in adults for Wilson disease and cystinuria, and severe rheumatoid arthritis that has failed to respond to conventional therapies. It is considered a conventional disease-modifying antirheumatic drug (DMARD). In pediatric patients, it is used to treat cystinuria and off-label to treat Wilson disease. As a chelating agent, it has sometimes been used to treat other heavy metal toxicities.

Livertox Summary

Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antirheumatic Agents
Antirheumatic Agents

Therapeutic Uses

Antidotes; Antirheumatic Agents; Chelating Agents
THE D ISOMER IS USED CLINICALLY, ALTHOUGH THE L ISOMER ALSO FORMS CHELATION COMPLEXES. PENICILLAMINE IS EFFECTIVE CHELATOR OF COPPER, MERCURY, ZINC, & LEAD & PROMOTES EXCRETION OF THESE METALS IN URINE.
THERE IS SOME PROMISE IN TREATMENT OF RHEUMATOID ARTHRITIS WITH PENICILLAMINE. ... BENEFICIAL EFFECT IS SEEN ONLY AFTER SEVERAL WK OF TREATMENT, & ARTHRITIC SYMPTOMS RETURN IF DRUG IS WITHDRAWN PREMATURELY.
PENICILLAMINE HAS BECOME ESTABLISHED IN TREATMENT OF CYSTINURIA & ASSOC NEPHROLITHIASIS. IN DOSE OF 30 MG/KG/DAY, IT LOWERS OR ELIMINATES URINARY CYSTINE & PREVENTS FURTHER STONE DEVELOPMENT.
For more Therapeutic Uses (Complete) data for (D)-PENICILLAMINE (11 total), please visit the HSDB record page.

Pharmacology

Penicillamine is a chelating agent used in the treatment of Wilson's disease. It is also used to reduce cystine excretion in cystinuria and to treat patients with severe, active rheumatoid arthritis unresponsive to conventional therapy. Penicillamine is used as a form of immunosuppression to treat rheumatoid arthritis. Penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage. In Wilson's disease it binds copper, allowing it to be eliminated in the urine.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)

MeSH Pharmacological Classification

Chelating Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01C - Specific antirheumatic agents
M01CC - Penicillamine and similar agents
M01CC01 - Penicillamine

Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity.
The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones.
Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine.
The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known.
Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.

Pictograms

Irritant

Irritant

Other CAS

52-67-5

Absorption Distribution and Excretion

apidly but incompletely
Excretion is mainly renal, mainly as disulfides.
HUMAN SUBJECTS SUFFERING FROM WILSON'S DISEASE, RAPIDLY ABSORBED ORAL DOSE OF (35)S DL-PENICILLAMINE. PLASMA CONCN OF (35)S PEAKED WITHIN 60 MIN. (35)S WAS RAPIDLY EXCRETED, ALMOST COMPLETELY IN 24 HR URINE WHERE 73% OF ADMIN (35)S ... RECOVERED. THERE WAS INTERSUBJECT VARIATION IN EXTENT OF BINDING ... BY PLASMA PROTEINS. /DL-PENICILLAMINE/
FROM METABOLIC POINT OF VIEW, D-PENICILLAMINE IS VIRTUALLY INERT, & THIS OBSERVATION IS COMPATIBLE WITH FACT THAT EXTRACELLULAR WATER MAKES UP MAIN DISTRIBUTION VOL FOR D-PENICILLAMINE.
PENICILLAMINE IS WELL ABSORBED (40% to70%) FROM GI TRACT &, THEREFORE, HAS DECIDED ADVANTAGE OVER OTHER CHELATING AGENTS. PEAK CONCN IN BLOOD ARE OBTAINED BETWEEN 1 AND 3 HR AFTER ADMINISTRATION. ... /IT/ IS SOMEWHAT RESISTANT TO ATTACK BY CYSTEINE DESULFHYDRASE OR L-AMINO ACID OXIDASE. AS A RESULT ... IS RELATIVELY STABLE IN VIVO. ... HEPATIC BIOTRANSFORMATION IS RESPONSIBLE FOR MOST OF THE DEGRADATION OF PENICILLAMINE, AND VERY LITTLE IS EXCRETED UNCHANGED. METABOLITES ARE FOUND IN BOTH URINE AND FECES.
The effects of chelating agents (citric acid, tartaric acid, penicillamine and ethylenediaminetetraacetic acid) and cysteine on the absorption of mercuric chloride were investigated in rats. Perfusion of the small intestine showed that the chelating agents and cysteine decreased the absorption of mercuric chloride depending on their stability of constants wtih Hg2+, under the predominant conditions of water absorption and secretion. The difference in absorption of mercuric chloride between both conditions was inversely correlated with their logarithmic stability constant values. These agents decreased the transport of mercuric chloride through the everted intestinal wall and the uptake of mercuric chloride by the intestinal brush border membrane in a similar manner. From these results, it is suggested that the chelating agents and cysteine decrease the absorption of mercuric chloride through the pores of the brush border membrane due to th solvent drag effect.
For more Absorption, Distribution and Excretion (Complete) data for (D)-PENICILLAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
The transformation of D-penicillamine was studied in orally and iv dosed rats and in human plasma in vitro. In each case, low molecular weight metabolites (previously identified as disulfides) and a mixed disulfide between D-penicillamine and albumin (D-penicillamine-protein) formed. The rates of D-penicillamine elimination, other than through protein conjugation, were comparable in the rat groups to the rate of oxidation to low molecula weight metabolites in vitro. The rates of transformation to D-penicillamine protein were also comparable in the in vitro preparations and in orally treated rats. These qualitative and quantitative similarities suggest blood plasma may be an important site of transformation in vivo. Extracellular oxidation of D-penicillamine may be linked to its antirheumatic action, either through reduction of oxygen species or through formation of D-penicillamine protein disulfides at surfaces of mononuclear leukocytes.

Associated Chemicals

(D)-PENICILLAMINE HYDROCHLORIC ACID;2219-30-9

Wikipedia

Penicillamine

Drug Warnings

VET: USE IN PREGNANCY IS CONTRAINDICATED BECAUSE OF ITS CHELATING EFFECT ON TRACE METALS.
CROSS SENSITIVITY BETWEEN PENICILLIN & PENICILLAMINE DOES NOT ALWAYS OCCUR; THEREFORE, PENICILLAMINE CAN BE GIVEN CAUTIOUSLY TO PATIENTS WHO ARE HYPERSENSITIVE TO PENICILLIN.
CAREFUL EXAM OF SKIN, AS WELL AS URINALYSIS, DIFFERENTIAL & WHITE BLOOD CELL COUNTS, DIRECT PLATELET COUNTS, & HEMOGLOBIN DETERMINATION SHOULD BE PERFORMED.
EXPTL, TOXIC EFFECTS IN RATS GIVEN HIGH DOSES OF PENICILLAMINE RESEMBLE THOSE SEEN IN PYRIDOXINE DEFICIENCY, & EFFECTS ARE REVERSED BY FEEDING PYRIDOXINE. IN HUMAN BEINGS, PYRIDOXINE ANTAGONISM IS READILY DEMONSTRATED WITH L & DL FORMS, BUT RARELY WITH D FORM. ... INCR URINARY EXCRETION OF XANTHURENIC ACID & KYNURENINE.
For more Drug Warnings (Complete) data for (D)-PENICILLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

1 hour

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... BY ACID HYDROLYSIS OF PENICILLIN. IT IS PPTD FROM HYDROLYSIS MIXT AS MERCURIC SALT WHICH IS THEN COLLECTED, SUSPENDED IN WATER, & TREATED WITH HYDROGEN SULFIDE TO LIBERATE FREE ACID. PURIFICATION INVOLVES ONLY RECRYSTALLIZATION FROM WATER.

General Manufacturing Information

/D-PENICILLAMINE/ IS THE MOST CHARACTERISTIC DEGRADATION PRODUCT OF PENICILLIN TYPE ANTIBIOTICS.
D-ISOMER IS NATURAL FORM.

Analytic Laboratory Methods

A spectrophotometric method for the determination of micro amt of D-penicillamine is described, based on the oxidn of the D-penicillamine by Fe(III) in the presence of o-phenanthroline, with which the Fe(II) resulted forms a ferroin complex. The latter exhibits an absorption max at 510 nm with an apparent molar absorptivity of 1.01X10+4 l/mol/cm and a Sandell sensitivity of 14.7 ng/cu cm (for log I0/I = 10-3), both referred to the drug analyzed. The optimum concn range is 2.0-15.0 ug/ml of D-penicillamine. The regression equation is A = 7.46 X10-3 C - 3.70X10-2 with a correlation coefficient of 0.9997 (n = 28).

Clinical Laboratory Methods

A rapid and precise HPLC assay for both N-acetylcysteine and penicillamine, in blood samples is described using selective reductive electrochemical detection and a high-efficiency C18 reversed-phase column. The use of an internal std compensated for changes in detector responses during a run for variable sample recovery. The detection limits for N-acetylcysteine and penicillamine were 25 and 10 ng/ml, respectively, using 500 ul blood samples. Reproducibility of measurement of both thiols was excellent. This method allows routine monitoring of blood levels and pharmacokinetic studies with N-acetylcysteine and penicillamine.
ELISA methods for determination of antibodies to drugs, formed as a result of drug allergies, are described, with emphasis on determination of antibodies to penicillamine.

Storage Conditions

Packaging and storage: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Penicillamine capsules USP/
Packaging and storage: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Penicillamine tablets USP/

Interactions

DOWNWARD ADJUSTMENT OF DOSAGE OF OTHER ANTI-INFLAMMATORY DRUGS, ESP CORTICOSTEROIDS, IS OFTEN POSSIBLE AFTER ADDN OF PENICILLAMINE TO DRUG REGIMEN.
Pyridoxine, 10-25 mg/day, should be administered concomitantly because penicillamine inhibits pyridoxal-dependent enzymes.
Concurrent use /of 4-aminoquinolines or bone marrow depressants ... or gold compounds or immunosuppressants, excepting glucocorticoids/ with penicillamine may increase the potential for serious hematologic and/or renal adverse reactions.
Concurrent use with 4-aminoquinolines may ... increase the risk of severe dermatologic reactions.
For more Interactions (Complete) data for (D)-PENICILLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN BOTH LIGHT & AIR.
AQ SOLN IS COMPARATIVELY STABLE @ PH 2-4

Dates

Last modified: 08-15-2023
1. Netter P, Bannwarth B, Péré P, Nicolas A. Clinical pharmacokinetics of D-penicillamine. Clin Pharmacokinet. 1987 Nov;13(5):317-33. doi: 10.2165/00003088-198713050-00003. PMID: 3319347.

2. Perrett D. The metabolism and pharmacology of D-penicillamine in man. J Rheumatol Suppl. 1981 Jan-Feb;7:41-50. PMID: 7014876.

3. Bialy-Golan A, Brenner S. Penicillamine-induced bullous dermatoses. J Am Acad Dermatol. 1996 Nov;35(5 Pt 1):732-42. doi: 10.1016/s0190-9622(96)90729-x. PMID: 8912569.

4. Mendes J, de Almeida KJ, Neto JL, Ramalho TC, Duarte HA. Theoretical spectroscopic insights of tautomers and enantiomers of penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Sep 5;184:308-317. doi: 10.1016/j.saa.2017.05.025. Epub 2017 May 11. PMID: 28525866.

5. Wang Q, Li L, Wu T, Kong X, Ma Q, Ma C. A graphene quantum dots-Pb2+ based fluorescent switch for selective and sensitive determination of D-penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2020 Mar 15;229:117924. doi: 10.1016/j.saa.2019.117924. Epub 2019 Dec 9. PMID: 31839577.

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